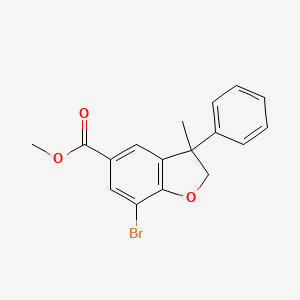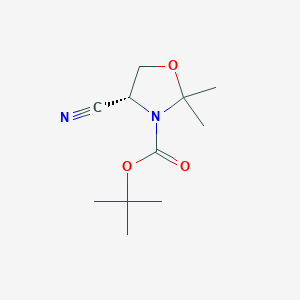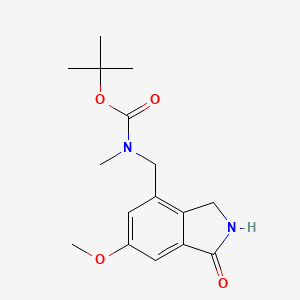
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate is a synthetic organic compound with the molecular formula C16H22N2O4 and a molecular weight of 306.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a methoxy group, and an isoindolinone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of 6-methoxy-1-oxoisoindoline with tert-butyl chloroformate and methylamine under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic site. Additionally, it can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler carbamate derivative used in various organic synthesis reactions.
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate: A closely related compound with similar structural features but different functional groups.
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(ethyl)carbamate: Another derivative with an ethyl group instead of a methyl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl N-[(6-methoxy-1-oxo-2,3-dihydroisoindol-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18(4)9-10-6-11(21-5)7-12-13(10)8-17-14(12)19/h6-7H,8-9H2,1-5H3,(H,17,19) |
InChI Key |
FJBOXLAJKROPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


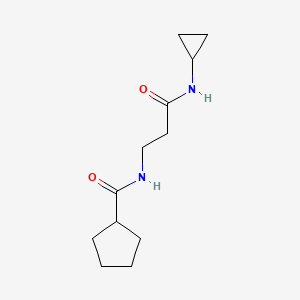

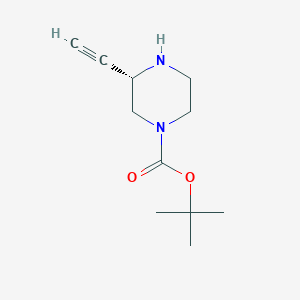
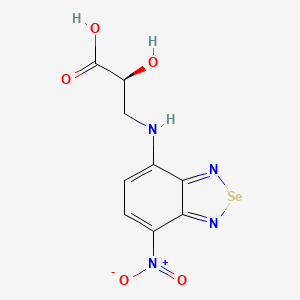
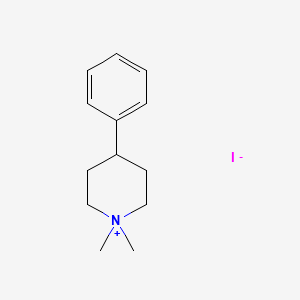
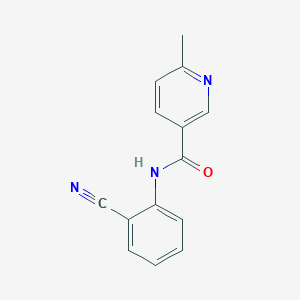
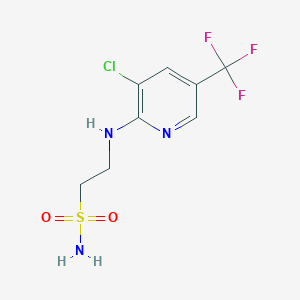


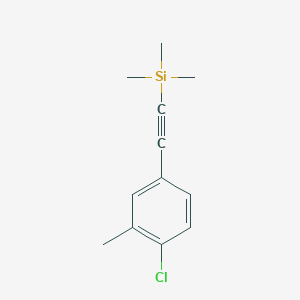
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
